molecular formula C8H24N4O8S2 B048788 1,4,7,10-Tetraazacyclododecane sulfate CAS No. 112193-77-8

1,4,7,10-Tetraazacyclododecane sulfate

Cat. No. B048788
M. Wt: 368.4 g/mol
InChI Key: QYCOQFHNZDDLQW-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane sulfate, also known as Cyclen sulfate, is a compound with the molecular formula C8H24N4O8S2 . It is an azacycloalkane where the carbon atoms at positions 1, 4, 7, and 10 are replaced by nitrogen atoms . This compound is a precursor for the synthesis of macrocyclic chelating agents for metal ions, forming very stable complexes with such ions .


Synthesis Analysis

The synthesis of 1,4,7,10-Tetraazacyclododecane sulfate is an alternative to the classical Richman-Atkins synthesis . The process involves a series of steps, including the preparation of the compound of formula (I), 1, 4, 7, 10-tetraazacyclododecane .


Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetraazacyclododecane sulfate is characterized by four nitrogen atoms replacing the carbon atoms at positions 1, 4, 7, and 10 in cyclododecane . The compound has a molecular weight of 368.4 g/mol .


Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane sulfate is used as a precursor for the synthesis of macrocyclic chelating agents for metal ions . These chelating agents form very stable complexes with metal ions, particularly paramagnetic metal ions like gadolinium .


Physical And Chemical Properties Analysis

1,4,7,10-Tetraazacyclododecane sulfate has a molecular weight of 368.4 g/mol, a hydrogen bond donor count of 8, a hydrogen bond acceptor count of 12, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 368.10355608 g/mol, and it has a topological polar surface area of 214 Ų .

Scientific Research Applications

  • Magnetic Resonance Imaging Contrast Agent and pH Sensors : It is used as a magnetic resonance imaging (MRI) contrast agent and may assist in the development of ratiometric pH sensors based on iron(II) (Dorazio & Morrow, 2012).

  • Preparation of Macrocycle Ligands : The compound is useful for preparing macrocycle ligands like 4,10-bis(2′-hydroxyethyl)-1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecan (Dumont, Jacques, Qixiu, & Desreux, 1994).

  • Applications in Chemical Research : Its synthesized form has potential applications in chemical research (Sang-Ihn et al., 1993).

  • Intermediate for Metal Chelators : It is widely used as an intermediate in preparing medically important DO3A and DOTA metal chelators (Jagadish et al., 2011).

  • Promoting Transesterification and RNA Cleavage : 1,4,7,10-Tetrakis(2-hydroxyalkyl)-1,4,7,10-tetraazacyclododecane complexes can promote transesterification of phosphate ester or RNA cleavage (Chin & Morrow, 1994).

  • Water Proton T1 Relaxation Reagent : The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) tetra(glycinate) complex acts as an efficient water proton T1 relaxation reagent (Funk et al., 2016).

  • Catalytic and Luminescent Properties : 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis-(methylenephosphonic acid) compounds have shown catalytic and luminescent properties (Yang et al., 2008).

  • Coordination Chemistry : The ligand has been studied for its coordination chemistry with various metal ions, including lanthanides and transition metals, demonstrating diverse applications in fields like catalysis and luminescence.

  • Synthesis of Cyclen : Its synthesis using bis-imidazoline and 1,2-dibromoethane is efficient, yielding approximately 65% (Athey & Kiefer, 2002).

  • Pharmaceutical and Imaging Applications : DOTAZA complexes with pharmaceutically relevant metal ions like Gd3+, Eu3+, Y3+, In3+, and Na+ provide information for imaging applications and demonstrate potential for stable complexes (Kriemen et al., 2015).

  • Impact on Diagnostic Imaging : DOTA has significantly impacted diagnostic imaging by complexing various metal ions and being easily modified for different disease states (Stasiuk & Long, 2013).

  • Redox-Sensitive MRI Contrast Agents : DO3A derivatives have potential as redox-sensitive MRI contrast agents due to their small water-proton relaxivity values (Raghunand et al., 2010).

  • Targeted Imaging and Therapeutic Radiopharmaceuticals : DOTA-peptide conjugates are used in targeted imaging and therapeutic radiopharmaceuticals and MRI contrast agents (De Leon-Rodriguez & Kovács, 2008).

  • Microwave-Assisted Synthesis : Microwave technology significantly reduces reaction time and increases yield in its synthesis (Wang Yan-hui, 2007).

  • Complexing Properties with Metals : DO4S, DO3S, and DO3SAm exhibit remarkable complexing properties toward transition metals and lanthanides (Tosato et al., 2020).

  • Metal-Based Radiopharmaceutics and Imaging Agents : H4DOTA is a preeminent carrier of metal-based radiopharmaceutics and imaging contrast agents (Viola-Villegas & Doyle, 2009).

  • Fluorescent Chemosensor for pH and Metal Cations : It may be an effective fluorescent chemosensor for detecting pH and transition metal cations in aqueous solution (Shiraishi, Kohno, & Hirai, 2005).

Future Directions

1,4,7,10-Tetraazacyclododecane sulfate, due to its ability to form stable complexes with metal ions, has significant potential in the field of diagnostic imaging . Its use with the lanthanide series of metals, particularly gadolinium for MRI, is being extensively researched . The ease with which it can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .

properties

IUPAC Name

sulfuric acid;1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.2H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;2*1-5(2,3)4/h9-12H,1-8H2;2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCOQFHNZDDLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622554
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetraazacyclododecane sulfate

CAS RN

112193-77-8
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-tetraazacyclododecane disulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,7,10-TETRAAZACYCLODODECANE SULFATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Ü Baykal - 1999 - open.metu.edu.tr
The aim of this study was to investigate the removal of cobalt from zinc sulfate solution by cementation with the help of conventional and new type of additives that were 4% Sn-zinc alloy …
Number of citations: 2 open.metu.edu.tr
M Kalesse, A Loos - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
The hydrolysis of the 4-nitrophenyl phosphate ester of propylene glycol (HPNP) is catalyzed by neutral lanthanide(III) DO3A complexes. Hydrolysis experiments with complexes of …
Number of citations: 20 www.sciencedirect.com

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